Benzyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate Benzyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 1799792-87-2
VCID: VC11689346
InChI: InChI=1S/C14H17NO3/c16-13-6-7-15(12-8-11(12)13)14(17)18-9-10-4-2-1-3-5-10/h1-5,11-13,16H,6-9H2
SMILES: C1CN(C2CC2C1O)C(=O)OCC3=CC=CC=C3
Molecular Formula: C14H17NO3
Molecular Weight: 247.29 g/mol

Benzyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate

CAS No.: 1799792-87-2

Cat. No.: VC11689346

Molecular Formula: C14H17NO3

Molecular Weight: 247.29 g/mol

* For research use only. Not for human or veterinary use.

Benzyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate - 1799792-87-2

Specification

CAS No. 1799792-87-2
Molecular Formula C14H17NO3
Molecular Weight 247.29 g/mol
IUPAC Name benzyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate
Standard InChI InChI=1S/C14H17NO3/c16-13-6-7-15(12-8-11(12)13)14(17)18-9-10-4-2-1-3-5-10/h1-5,11-13,16H,6-9H2
Standard InChI Key NTJMTKNNINIVGA-UHFFFAOYSA-N
SMILES C1CN(C2CC2C1O)C(=O)OCC3=CC=CC=C3
Canonical SMILES C1CN(C2CC2C1O)C(=O)OCC3=CC=CC=C3

Introduction

Chemical Identity and Structural Features

Molecular Architecture

Benzyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate features a 2-azabicyclo[4.1.0]heptane skeleton, a seven-membered ring system comprising a piperidine moiety fused to a cyclopropane ring. The nitrogen atom occupies position 2, while the hydroxyl group is located at position 5. The benzyl ester at position 2 enhances lipophilicity and serves as a protective group during synthesis . Key structural attributes include:

  • Molecular Formula: C₁₄H₁₇NO₃ (calculated from IUPAC name).

  • Molecular Weight: 247.29 g/mol .

  • Functional Groups: Hydroxyl (-OH), ester (-COO-), and bicyclic amine .

Stereochemical Considerations

The cyclopropane ring introduces stereochemical complexity. The compound exists as a mixture of diastereomers due to the chiral centers at positions 1, 5, 6, and 7. Synthetic routes often yield racemic mixtures, though enantioselective methods using sulfur ylides or asymmetric catalysis have been reported . For instance, the use of (2-ethoxy-2-oxoethyl)dimethylsulfonium bromide and DBU in cyclopropanation reactions enables stereocontrol .

Synthesis and Optimization

Key Synthetic Routes

The synthesis of benzyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate involves three stages: cyclopropanation, hydroxylation, and esterification (Figure 1) .

Cyclopropanation

A sulfur ylide-mediated cyclopropanation forms the bicyclic core. Starting from 4-methoxy pyridine, ethyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate undergoes reaction with (2-ethoxy-2-oxoethyl)dimethylsulfonium bromide and DBU in chloroform under microwave irradiation (70°C, 10 min). This yields a diethyl 5-oxo intermediate, which is subsequently reduced :

4-Methoxy pyridineNaBH4Ethyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylateSulfur ylideDiethyl 5-oxo-2-azabicyclo[4.1.0]heptane-2,7-dicarboxylate\text{4-Methoxy pyridine} \xrightarrow{\text{NaBH}_4} \text{Ethyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate} \xrightarrow{\text{Sulfur ylide}} \text{Diethyl 5-oxo-2-azabicyclo[4.1.0]heptane-2,7-dicarboxylate}

Hydroxylation

The ketone group at position 5 is reduced to a hydroxyl using NaBH₄ in methanol at 0°C. This step proceeds with moderate diastereoselectivity, requiring chromatographic separation (hexane:EtOAc gradient) .

Benzyl Esterification

The ethyl ester at position 2 is replaced with a benzyl group via transesterification. Benzyl alcohol and catalytic acid (e.g., p-toluenesulfonic acid) facilitate this conversion, enhancing solubility for biological assays .

Comparative Analysis with Structural Analogs

Table 1 highlights key differences between benzyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate and related compounds :

Compound NameStructural FeaturesBiological Activity
Benzyl 5-oxo-2-azabicyclo[4.1.0]heptane-2-carboxylateKetone at position 5Intermediate in drug synthesis
tert-Butyl 5-cyano-2-azabicyclo[4.1.0]heptane-2-carboxylateCyano group at position 5Enhanced enzyme inhibition
Diethyl 4,5-dihydroxy-2-azabicyclo[4.1.0]heptane-2,7-dicarboxylateTwo hydroxyl groupsImproved water solubility

The hydroxyl group in the title compound balances reactivity and solubility, making it superior for in vivo applications compared to ketone or cyano derivatives .

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